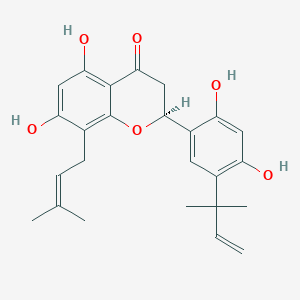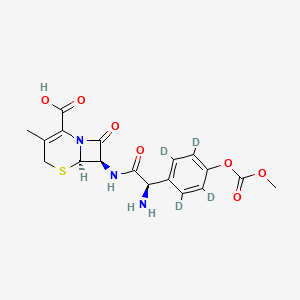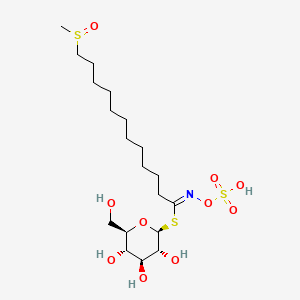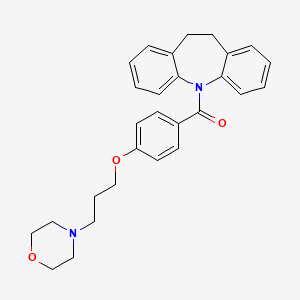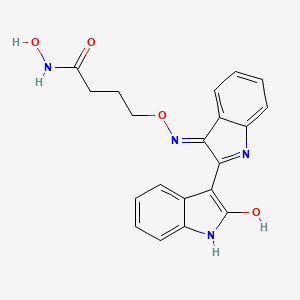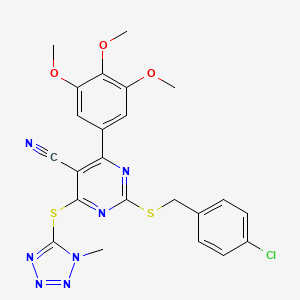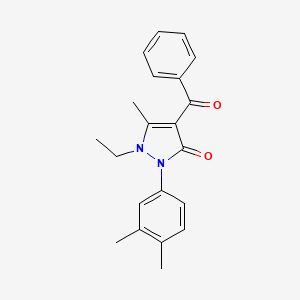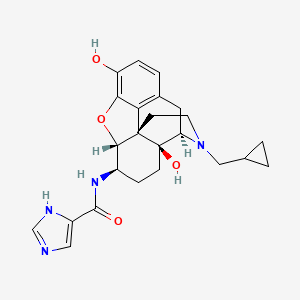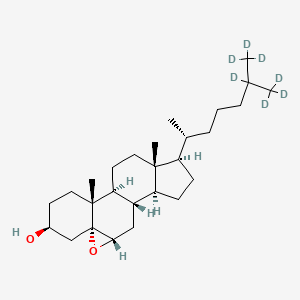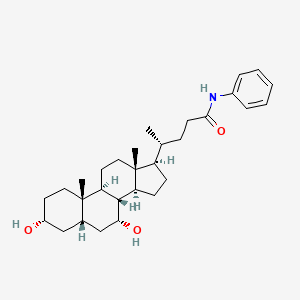
Ropinirole aminoacetic acid-d4 (dihydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ropinirole aminoacetic acid-d4 (dihydrochloride) is a deuterium-labeled derivative of ropinirole aminoacetic acid. It is a white or off-white solid powder with the molecular formula C16H24D4Cl2N2O2 and a molecular weight of 355.34. This compound is primarily used in scientific research as a stable isotope-labeled compound, which helps in the study of metabolic pathways, reaction mechanisms, and other biochemical processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ropinirole aminoacetic acid-d4 (dihydrochloride) involves the incorporation of deuterium atoms into the ropinirole aminoacetic acid molecule. The general synthetic route includes the following steps:
Coupling Reaction: The deuterated precursor is then coupled with appropriate reagents to form the desired ropinirole aminoacetic acid-d4.
Purification: The final product is purified using techniques such as recrystallization, chromatography, or other suitable methods to obtain the pure compound.
Industrial Production Methods
Industrial production of ropinirole aminoacetic acid-d4 (dihydrochloride) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Large-scale deuteration of precursor molecules using industrial deuteration reactors.
Automated Coupling: Automated coupling reactions to ensure consistent and high-yield production.
High-Throughput Purification: High-throughput purification techniques such as large-scale chromatography to obtain the final product in bulk quantities
Analyse Chemischer Reaktionen
Types of Reactions
Ropinirole aminoacetic acid-d4 (dihydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of catalysts or under thermal conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Wissenschaftliche Forschungsanwendungen
Ropinirole aminoacetic acid-d4 (dihydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a stable isotope-labeled compound for studying reaction mechanisms, kinetics, and pathways.
Biology: Employed in metabolic studies to trace biochemical pathways and understand metabolic flux.
Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to investigate drug metabolism and distribution.
Industry: Applied in the development of new drugs and therapeutic agents by providing insights into the behavior of ropinirole derivatives
Wirkmechanismus
The mechanism of action of ropinirole aminoacetic acid-d4 (dihydrochloride) is similar to that of ropinirole. Ropinirole acts as a dopamine receptor agonist, primarily targeting the D2, D3, and D4 dopamine receptors. It has the highest affinity for the D3 receptors, which are predominantly found in the limbic areas of the brain. By stimulating these receptors, ropinirole mimics the effects of dopamine, leading to improved motor control and reduced symptoms in conditions such as Parkinson’s disease and restless legs syndrome .
Vergleich Mit ähnlichen Verbindungen
Ropinirole aminoacetic acid-d4 (dihydrochloride) can be compared with other similar compounds, such as:
Ropinirole: The non-deuterated form of the compound, which has similar pharmacological properties but lacks the stable isotope labeling.
Pramipexole: Another dopamine receptor agonist used in the treatment of Parkinson’s disease and restless legs syndrome. Pramipexole has a different chemical structure and binding affinity profile.
Rotigotine: A dopamine receptor agonist available as a transdermal patch for the treatment of Parkinson’s disease and restless legs syndrome. Rotigotine has a unique delivery method and pharmacokinetic profile.
The uniqueness of ropinirole aminoacetic acid-d4 (dihydrochloride) lies in its stable isotope labeling, which allows for precise tracking and analysis in scientific research .
Eigenschaften
Molekularformel |
C16H28Cl2N2O2 |
|---|---|
Molekulargewicht |
355.3 g/mol |
IUPAC-Name |
2-[2-amino-6-[2-[bis(1,1-dideuteriopropyl)amino]ethyl]phenyl]acetic acid;dihydrochloride |
InChI |
InChI=1S/C16H26N2O2.2ClH/c1-3-9-18(10-4-2)11-8-13-6-5-7-15(17)14(13)12-16(19)20;;/h5-7H,3-4,8-12,17H2,1-2H3,(H,19,20);2*1H/i9D2,10D2;; |
InChI-Schlüssel |
JOSGROAMLOICNJ-KBJDMKPDSA-N |
Isomerische SMILES |
[2H]C([2H])(CC)N(CCC1=C(C(=CC=C1)N)CC(=O)O)C([2H])([2H])CC.Cl.Cl |
Kanonische SMILES |
CCCN(CCC)CCC1=C(C(=CC=C1)N)CC(=O)O.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


